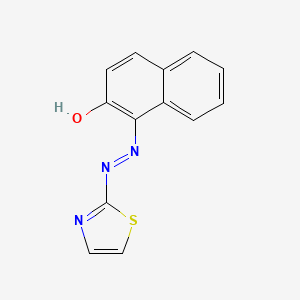

1-(2-Tiazolilazo)-2-naftol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

ERGi-USU tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como reactivo en diversas reacciones de síntesis orgánica para estudiar la formación de compuestos azo y sus derivados.

Biología: Se ha investigado por su potencial para inhibir selectivamente el crecimiento de células cancerosas ERG-positivas, lo que lo convierte en una herramienta valiosa en la investigación del cáncer.

Medicina: Se ha explorado como un posible agente terapéutico para el tratamiento del cáncer de próstata y otras malignidades que presentan sobreexpresión de ERG.

Industria: Se utiliza en el desarrollo de nuevas terapias contra el cáncer y herramientas de diagnóstico

Mecanismo De Acción

ERGi-USU ejerce sus efectos uniéndose a la cinasa atípica RIOK2, que participa en la biogénesis ribosomal. Esta unión induce el estrés ribosomal y conduce a la inhibición selectiva del crecimiento de células cancerosas ERG-positivas. Además, se ha demostrado que ERGi-USU induce la ferroptosis, una forma de muerte celular programada dependiente del hierro, en células cancerosas ERG-positivas .

Análisis Bioquímico

Biochemical Properties

The 1-(2-Thiazolylazo)-2-naphthol molecule acts as a terdentate ligand, coordinating with metal atoms through the phenolic oxygen atom, the azo nitrogen atom adjacent to the naphthol ring, and the thiazole nitrogen atom . This forms two five-membered chelate rings

Molecular Mechanism

It is known that the compound can form complexes with metal ions, which may influence its interactions with biomolecules

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de ERGi-USU implica la reacción de 2-naftol con tiol-2-carbaldehído en presencia de una base. La reacción procede mediante la formación de un enlace azo entre las porciones de naftol y tiol . La ruta sintética detallada incluye:

- Disolver 2-naftol en un solvente adecuado como el etanol.

- Agregar tiol-2-carbaldehído a la solución.

- Introducir una base, como hidróxido de sodio, para facilitar la formación del enlace azo.

- Agitar la mezcla de reacción a temperatura ambiente hasta que la reacción se complete.

- Purificar el producto mediante recristalización o cromatografía.

Métodos de producción industrial

Para la producción a escala industrial, la síntesis de ERGi-USU se puede optimizar utilizando reactores de flujo continuo para garantizar condiciones de reacción constantes y altos rendimientos. El uso de sistemas automatizados para la adición de reactivos y la purificación del producto puede mejorar aún más la eficiencia del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

ERGi-USU sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar derivados de quinona correspondientes.

Reducción: La reducción de ERGi-USU puede conducir a la formación de derivados de hidracina.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas o básicas.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean normalmente en condiciones suaves.

Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en presencia de un catalizador o bajo condiciones de reflujo.

Productos principales

Oxidación: Derivados de quinona.

Reducción: Derivados de hidracina.

Sustitución: Compuestos azo sustituidos.

Comparación Con Compuestos Similares

ERGi-USU es único en su inhibición selectiva de células cancerosas ERG-positivas. Los compuestos similares incluyen:

ERGi-USU-6: Un derivado de ERGi-USU con mayor eficacia y mejor actividad biológica.

Enzalutamida: Un inhibidor del receptor de andrógenos que muestra efectos aditivos cuando se combina con ERGi-USU.

Abiraterona: Otro inhibidor del receptor de andrógenos utilizado en el tratamiento del cáncer de próstata.

ERGi-USU destaca por su objetivo específico de la oncoproteína ERG, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer dirigida .

Propiedades

IUPAC Name |

1-(1,3-thiazol-2-yldiazenyl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3OS/c17-11-6-5-9-3-1-2-4-10(9)12(11)15-16-13-14-7-8-18-13/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMXCGDXEUDZAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=NC=CS3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061566 | |

| Record name | 2-Naphthalenol, 1-(2-thiazolylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147-56-4 | |

| Record name | 1-(2-Thiazolylazo)-2-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1147-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Thiazolylazo)-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001147564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Thiazolylazo)-2-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 1-[2-(2-thiazolyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenol, 1-(2-thiazolylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(thiazol-2-ylazo)-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of TAN?

A1: TAN's molecular formula is C13H9N3OS, and its molecular weight is 255.30 g/mol. [, ]

Q2: What spectroscopic data is available for TAN?

A2: Studies have explored the X-ray photoelectron spectra of TAN complexes with copper(II) and nickel(II). [] Additionally, UV-Vis and IR spectroscopy have been used to identify electrolysis products of TAN in acetonitrile solutions. [, ]

Q3: Is TAN stable in different solvents?

A3: TAN's behavior in acetonitrile solution has been extensively studied, including its polarographic behavior and reduction mechanism. [, ] Research also investigated its thermodynamics in a water-nitrobenzene extraction system. []

Q4: Can TAN be used with different solid supports in extraction techniques?

A4: Yes, TAN has been successfully immobilized on various solid supports for extraction purposes. These include: * Amberlite XAD resins [, , ] * Silica gel [] * C18-bonded silica gel [, ] * Polyurethane foam [, ]

Q5: How does TAN interact with metal ions?

A5: TAN acts as a bidentate ligand, forming chelate complexes with various metal ions. [, ] X-ray analysis revealed square-planar, square-pyramidal, and octahedral coordination configurations for TAN complexes with palladium(II), copper(II), and nickel(II), respectively. []

Q6: Which metal ions can TAN complex with?

A6: Research demonstrates TAN's ability to complex and preconcentrate various metal ions, including:

- Cadmium(II) [, , , ]

- Cobalt(II) [, ]

- Copper(II) [, , , , , , ]

- Chromium(III) []

- Iron(II) [, ]

- Hafnium(IV) [, ]

- Mercury(II) [, ]

- Manganese(II) [, , , ]

- Nickel(II) [, , , , , ]

- Lead(II) [, , ]

- Palladium(II) [, ]

- Scandium(III) [, ]

- Zinc(II) [, , , , ]

- Zirconium(IV) [, ]

Q7: What are the main analytical applications of TAN?

A7: TAN is primarily used as a chromogenic reagent in spectrophotometric determination of metal ions. [, , , , , , , ] It is also employed in preconcentration methods for trace analysis of metals in various matrices like water, food, and biological samples. [, , , , , , , , , , , , , ]

Q8: What are the advantages of using TAN in analytical techniques?

A8: TAN offers several advantages for analytical applications:

- Formation of intensely colored complexes with various metal ions, enhancing sensitivity in spectrophotometric detection. [, ]

- Effective preconcentration of metal ions from large sample volumes, enabling trace analysis. [, , , , ]

- Compatibility with various extraction techniques, including solid-phase extraction, cloud point extraction, and single-drop microextraction. [, , , , , , , , ]

Q9: Are there analytical methods specifically validated for TAN-based analysis?

A9: Yes, various studies have focused on analytical method validation for TAN-based metal determination. These include optimization of parameters, assessment of accuracy and precision, and determination of detection limits. [, , , , , , ]

Q10: Have there been computational studies on TAN and its complexes?

A10: Yes, a Time-Dependent Density Functional Theory (TDDFT) study was conducted to understand the properties of planar triazinium cations derived from TAN and its analogs. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.